molecular formula C20H34SSn B14497953 Stannane, tributyl[1-(phenylthio)ethenyl]- CAS No. 64806-52-6

Stannane, tributyl[1-(phenylthio)ethenyl]-

Cat. No.: B14497953
CAS No.: 64806-52-6
M. Wt: 425.3 g/mol
InChI Key: OVUVJTRHZSQISF-UHFFFAOYSA-N
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Description

Stannane, tributyl[1-(phenylthio)ethenyl]- is an organotin compound with the molecular formula C({20})H({34})SSn It is a derivative of stannane, where three butyl groups and one [1-(phenylthio)ethenyl] group are attached to the tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl[1-(phenylthio)ethenyl]- typically involves the reaction of tributylstannyl lithium with [1-(phenylthio)ethenyl] halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl[1-(phenylthio)ethenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

    Substitution: The [1-(phenylthio)ethenyl] group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Stannane, tributyl[1-(phenylthio)ethenyl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of stannane, tributyl[1-(phenylthio)ethenyl]- involves its interaction with various molecular targets. The phenylthio group can participate in nucleophilic or electrophilic reactions, while the tin atom can form stable complexes with other molecules. These interactions can modulate biological pathways and chemical processes, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    Stannane, tributylvinyl-: Similar structure but with a vinyl group instead of [1-(phenylthio)ethenyl].

    Stannane, tributyl[1-(phenylmethyl)ethenyl]-: Similar structure but with a phenylmethyl group instead of phenylthio.

Uniqueness

Stannane, tributyl[1-(phenylthio)ethenyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

64806-52-6

Molecular Formula

C20H34SSn

Molecular Weight

425.3 g/mol

IUPAC Name

tributyl(1-phenylsulfanylethenyl)stannane

InChI

InChI=1S/C8H7S.3C4H9.Sn/c1-2-9-8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H,1H2;3*1,3-4H2,2H3;

InChI Key

OVUVJTRHZSQISF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)SC1=CC=CC=C1

Origin of Product

United States

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